molecular formula C21H21NO4 B2432402 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-18-5

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2432402
CAS RN: 637753-18-5
M. Wt: 351.402
InChI Key: UHEGDGAKBITWGO-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, also known as Hesperetin Pyrrolidine, is a synthetic compound derived from the natural flavonoid, Hesperetin. It has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

7-Hydroxy-3-pyrazolyl-chromen-4H-ones, closely related to the compound , have been studied for their antimicrobial and antioxidant activities. These compounds have shown potential in inhibiting microbial growth and offering oxidative stress protection (Hatzade et al., 2008).

Monoamine Oxidase Inhibition

A series of compounds, including 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, have been synthesized and found to selectively inhibit human monoamine oxidase A (MAO A), an enzyme relevant in neurological disorders. This highlights potential applications in neuropsychiatric and neurodegenerative disease research (Mattsson et al., 2014).

Structural Analysis and Applications

The structural characteristics of various chromen-4-one derivatives have been explored, which is crucial for understanding their physicochemical properties and potential applications in material science and drug development. For example, the crystal structure analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one provides insights into its molecular arrangement and interactions (Mohammat et al., 2008).

pH Probe Development

Research has been conducted on the ratiometric pH probe based on dicyanomethylene-4H-chromene platform, indicating potential use in analytical chemistry for pH measurement. This highlights the applicability of chromene derivatives in chemical sensing technologies (Liu et al., 2017).

Antimicrobial Activity of Coumarin Derivatives

The antimicrobial activity of new coumarin and dicoumarol derivatives has been investigated, providing a basis for the development of novel antimicrobial agents. These studies expand the understanding of the biological activities of chromen-4-one derivatives (Regal et al., 2020).

Anticancer Properties

Substituted chromene compounds, including various 4H-chromene derivatives, have been synthesized and analyzed for their potential anticancer properties. This research underscores the therapeutic potential of chromene derivatives in cancer treatment (Abdelwahab & Fekry, 2022).

Potassium Channel Activation

Compounds such as 1-(6-hydroxy-4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-yl) pyrrolidin-2-one have been synthesized, highlighting the potential of chromene derivatives as potassium channel activators, important for various physiological processes (El-Telbani, 2006).

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGDGAKBITWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

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